molecular formula C12H17N3O B8015382 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea

Cat. No.: B8015382
M. Wt: 219.28 g/mol
InChI Key: BDXCSHCRUMBDCX-LLVKDONJSA-N
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Description

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea is a compound that features a benzyl group attached to a pyrrolidine ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with an isocyanate derivative to form the urea linkage. The pyrrolidine ring can be introduced via a subsequent cyclization reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The urea moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-3-pyrrolidinone: Shares the benzyl and pyrrolidine components but lacks the urea moiety.

    1-Benzyl-3-pyrrolidinol: Contains a hydroxyl group instead of the urea moiety.

    1-Benzyl-3-pyrrolidinecarboxamide: Features a carboxamide group in place of the urea moiety.

Uniqueness: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea is unique due to the presence of the urea moiety, which imparts distinct chemical and biological properties. The ability to form strong hydrogen bonds and its structural rigidity make it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCSHCRUMBDCX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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